molecular formula C10H10FNO B6319623 7-Fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one, 95% CAS No. 166883-03-0

7-Fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one, 95%

Cat. No. B6319623
M. Wt: 179.19 g/mol
InChI Key: ZHZRLOXSTPINQH-UHFFFAOYSA-N
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Description

7-Fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is a chemical compound . It belongs to the class of quinolones, which are bicyclic compounds containing a quinoline moiety .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1 (2H)-one, a similar compound, involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . The synthesis of related compounds involves regioselective reactions from 4-hydroxy-3-acyl quinolin-2-one .


Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydroisoquinolin-1 (2H)-one, a similar compound, include intramolecular cyclization of carbamate/urea/thiourea/isocyanate/azidoamide, carbonylation/carbomylation/carbonyl insertion, metal-catalyzed protocols by C-H activation by directing group, metal-free domino procedures, and oxidations of isoquinoline derivatives .

properties

IUPAC Name

7-fluoro-1-methyl-3,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZRLOXSTPINQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

CAS RN

166883-03-0
Record name 7-fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice cold solution of 7-fluoro-3,4-dihydro-1H-quinolin-2-one (16.5 g, 0.1 mol) in DMF (200 mL) was added potassium tert-butoxide (22.4 g, 0.2 mol) in 2 portions. The reaction mixture was stirred at 0° C. for 30 min before MeI (25.4 g, 0.18 mol) was added. After the addition, the reaction mixture was allowed to warm up to room temperature slowly and stirred at room temperature over night. The reaction mixture was diluted with EtOAc (500 mL), then poured into 200 mL of 1 N aq. HCl. After extraction with EtOAc (200 mL, 3×), the combined organic layers were washed with brine, dried over anhy. Na2SO4, filtered and concentrated in vacuo to give crude title compounds as oil (16.0 g, 89% yield). It was used in the next step without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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16.5 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
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Name
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200 mL
Type
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Reaction Step One
Name
Quantity
25.4 g
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Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
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Reaction Step Four

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